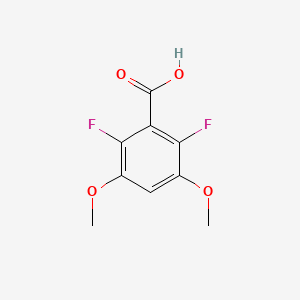

2,6-Difluoro-3,5-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXIHJVTQDRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C(=O)O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593833 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-56-4 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoro-3,5-dimethoxybenzoic acid CAS number

A Technical Guide to the Physicochemical Characterization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid for Drug Discovery Applications

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2,6-Difluoro-3,5-dimethoxybenzoic acid. As a novel entity featuring a highly substituted, electron-rich aromatic core, this compound presents significant potential as a building block in medicinal chemistry. The strategic incorporation of difluoro and dimethoxy groups on the benzoic acid scaffold is anticipated to modulate key drug-like properties, including acidity (pKa), lipophilicity (LogP), and metabolic stability. Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for successful drug design, enabling rational optimization of formulation, bioavailability, and pharmacokinetic profiles. This document outlines a validated, multi-technique approach for elucidating the compound's structural identity, purity, and core physicochemical parameters, providing researchers and drug development professionals with the necessary protocols and scientific rationale to unlock its full potential.

Introduction & Strategic Importance

The Role of Fluorinated Aromatics in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry strategy. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[1] For instance, the ortho-difluoro substitution pattern, as seen in this compound, can enforce a specific torsional angle on the carboxylic acid group, potentially pre-organizing the molecule for optimal receptor interaction.[2]

Structural Analysis and Predicted Physicochemical Impact

The subject molecule, this compound, combines several key functional groups whose interplay will define its chemical behavior:

-

Benzoic Acid Core: Provides a handle for amide bond formation and an ionizable center, critical for solubility and salt formation.

-

Ortho-Difluoro Substituents (C2, C6): These electron-withdrawing groups are expected to significantly increase the acidity of the carboxylic acid (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).[3] This modulation is crucial as it dictates the charge state of the molecule at physiological pH.

-

Meta-Dimethoxy Substituents (C3, C5): These electron-donating groups can influence the electron density of the aromatic ring and participate in hydrogen bonding. Their presence also increases the molecular weight and may impact lipophilicity and solubility.

Comprehensive Characterization Workflow

A thorough characterization is a non-negotiable first step in the evaluation of any new chemical entity. The workflow must be logical and hierarchical, beginning with the confirmation of identity and purity, followed by the determination of fundamental physical properties that govern biological behavior.

Caption: Workflow for the physicochemical characterization of a novel compound.

Identity and Purity Confirmation

Before measuring any physical property, the identity and purity of the material must be unequivocally established. Using impure material for downstream assays leads to erroneous, irreproducible data and is a waste of resources.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the gold standard for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the molecular formula. This is the first and most critical checkpoint to ensure the correct compound has been synthesized.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 1:100 in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.

-

Acquisition: Acquire data in both positive and negative ion modes. The [M-H]⁻ ion is expected to be prominent in negative mode for a carboxylic acid.

-

Analysis: Compare the measured monoisotopic mass of the most abundant ion with the theoretically calculated mass. The mass error should be less than 5 ppm.

Data Presentation: Molecular Identity

| Parameter | Calculated | Observed |

|---|---|---|

| Molecular Formula | C₉H₈F₂O₄ | - |

| Molecular Weight | 218.15 g/mol | - |

| Monoisotopic Mass | 218.0387 | Enter experimental value |

| Observed Ion [M-H]⁻ | 217.0315 | Enter experimental value |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, confirming the structure. For this specific molecule, a multi-nuclear approach is mandatory. ¹H NMR identifies the aromatic and methoxy protons, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR is essential to verify the fluorine environments.

Experimental Protocol: Multi-Nuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum. Integrate peaks to confirm proton counts.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of a single peak would confirm the chemical equivalence of the two fluorine atoms.

-

Analysis: Correlate the observed chemical shifts, coupling constants (especially JCF and JHF), and integrations with the proposed structure.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for quantifying chemical purity. By separating the main compound from any impurities, it provides a precise percentage of purity based on the relative peak areas detected by a UV detector. A purity level of ≥95% is the minimum standard for proceeding with physicochemical property measurements.

Experimental Protocol: Reverse-Phase HPLC-UV

-

System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic Acid).

-

Gradient: Start with a 5-minute hold at 95% A, then ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Detection: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are detected.

-

Analysis: Integrate all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Fundamental Physicochemical Properties

Melting Point (MP)

Causality: The melting point is a simple yet powerful indicator of purity and the energetic stability of the crystal lattice. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas a broad melting range often indicates the presence of impurities.

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely grind a small amount of the dry solid.

-

Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Observation: Heat the sample at a slow rate (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Data Presentation: Thermal Properties

| Property | Observed Value |

|---|---|

| Melting Point | Enter experimental range (°C) |

| Appearance | White to off-white solid |

Aqueous Solubility

Causality: Aqueous solubility is a master variable in drug development. Insufficient solubility is a primary cause of poor oral bioavailability and formulation challenges. This property must be determined early to guide formulation strategies. The shake-flask method is a globally recognized standard for its reliability.

Experimental Protocol: OECD 105 Shake-Flask Method

-

Setup: In triplicate, add an excess of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately with mobile phase, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve.

-

Analysis: The average concentration from the triplicate samples represents the equilibrium solubility.

Acidity Constant (pKa)

Causality: The pKa determines the extent of ionization of a molecule at a given pH. For an acidic compound, this value dictates its solubility (salts are typically more soluble) and its ability to cross biological membranes (neutral forms are more permeable). Given the strong electron-withdrawing nature of the fluorine atoms, the pKa of this compound is expected to be significantly lower than that of simple benzoic acid.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

-

Titration: While monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized solution of 0.1 M NaOH.

-

Data Plotting: Plot the pH versus the volume of titrant added.

-

Analysis: The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the titration curve for higher accuracy.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. LogP is the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acidic molecule, LogD at pH 7.4 (LogD₇.₄) is more physiologically relevant than LogP.

Experimental Protocol: OECD 107 Shake-Flask Method

-

Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

-

Partitioning: Mix a known volume of the octanol stock with a known volume of water (pre-saturated with octanol) or pH 7.4 PBS (for LogD).

-

Equilibration: Agitate the mixture vigorously for several hours to allow for complete partitioning, then allow the layers to separate fully (centrifugation may be required).

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

-

Calculation:

-

LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]𝓌ₐₜₑᵣ )

-

LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )

-

Data Presentation: Key Physicochemical Parameters

| Parameter | Method | Observed Value |

|---|---|---|

| Aqueous Solubility | Shake-Flask (pH 7.4) | Enter value (mg/mL) |

| pKa | Potentiometric Titration | Enter value |

| LogP | Shake-Flask (Octanol/Water) | Enter value |

| LogD₇.₄ | Shake-Flask (Octanol/PBS) | Enter value |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Ferguson, D., et al. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E, 66(7). [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Provides general data for benzoic acid). [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. OECD Publishing. [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (Provides detailed protocols for pKa and solubility determination). [Link]

Sources

An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxybenzoic Acid: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of 2,6-Difluoro-3,5-dimethoxybenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule presents unique electronic and steric properties that are valuable for the design of novel therapeutic agents. This document will cover its molecular structure, molecular weight, and key physicochemical properties, offering insights into its potential applications.

Molecular Identity and Structure

This compound is a substituted aromatic carboxylic acid. The core of the molecule is a benzene ring, which is functionalized with two fluorine atoms, two methoxy groups, and one carboxylic acid group.

The systematic IUPAC name for this compound is This compound .

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₉H₈F₂O₄ |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=C(C(=C1F)C(=O)O)F)OC) |

| InChI Key | LLRUPRYHYIFLJS-UHFFFAOYSA-N[1] |

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a planar benzene ring. The substituents, however, are not perfectly coplanar with the ring due to steric hindrance. The two fluorine atoms at positions 2 and 6 are ortho to the carboxylic acid group, which significantly influences the molecule's conformation and reactivity.

The presence of the bulky methoxy groups at positions 3 and 5, adjacent to the fluorine atoms, further contributes to steric strain. This can lead to a twisting of the carboxylic acid group out of the plane of the benzene ring. The dihedral angle between the plane of the benzene ring and the carboxylic acid group is a critical parameter that affects the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding.

Molecular Weight

The molecular weight of a compound is a fundamental property that is crucial for stoichiometric calculations in chemical synthesis and for the characterization of the molecule.

Calculation of Molecular Weight

The molecular formula of this compound is C₉H₈F₂O₄. The molecular weight is calculated by summing the atomic weights of all the atoms in the molecule.

Atomic Weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Fluorine (F): 18.998 u

-

Oxygen (O): 15.999 u

Calculation:

-

(9 × 12.011) + (8 × 1.008) + (2 × 18.998) + (4 × 15.999) = 108.099 + 8.064 + 37.996 + 63.996 = 218.155 g/mol

For the isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid, the molecular weight is reported as 218.1542264 g/mol .[1]

Summary of Molecular Weight Data:

| Parameter | Value | Source |

| Molecular Formula | C₉H₈F₂O₄ | - |

| Calculated Molar Mass | 218.155 g/mol | Calculated |

| Monoisotopic Mass | 218.03906 u | Calculated |

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, its physicochemical properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Notes |

| pKa | ~2.5 - 3.5 | The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). |

| LogP | 1.5 - 2.5 | The presence of fluorine and methoxy groups will influence the lipophilicity. |

| Boiling Point | ~363 °C | The isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid has a predicted boiling point of 363.514°C at 760 mmHg.[1] |

| Density | ~1.4 g/cm³ | The isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid has a predicted density of 1.377 g/cm³.[1] |

Experimental Considerations

Synthesis

A generalized synthetic approach for this type of polysubstituted aromatic compound could involve a multi-step process starting from a simpler, commercially available fluorinated or methoxylated benzene derivative. The sequence of reactions would be critical to achieve the desired substitution pattern. A possible, though unverified, synthetic workflow is outlined below.

Disclaimer: This is a generalized and hypothetical synthetic pathway. The actual synthesis would require careful optimization of reaction conditions and purification methods. A literature search for the synthesis of closely related isomers, such as 3,5-Dimethoxy-2,4-difluorobenzoic acid, reveals that multi-step syntheses from tetrafluorinated precursors are often employed.

Spectroscopic Analysis

The structure of this compound could be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: Would show signals for the methoxy protons and the aromatic proton. The coupling patterns would be informative of the substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon environments. The carbon atoms attached to fluorine would show characteristic C-F coupling.

-

¹⁹F NMR: This would be a key technique to confirm the presence and environment of the two fluorine atoms.

-

Mass Spectrometry: Would confirm the molecular weight and provide information about the fragmentation pattern.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid group, as well as C-F and C-O stretches.

Applications in Drug Development

Substituted benzoic acids are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy groups can also modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Given its structure, this compound could be a valuable building block for the synthesis of:

-

Enzyme inhibitors

-

Receptor antagonists or agonists

-

Novel heterocyclic compounds with potential biological activity

The specific substitution pattern may offer advantages in terms of selectivity and potency for certain biological targets.

Conclusion

This compound is a polysubstituted aromatic compound with potential applications in drug discovery and materials science. While experimental data for this specific isomer is limited, its molecular structure and weight can be confidently determined. Its predicted physicochemical properties suggest it is a molecule with interesting electronic and steric features. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

Sources

solubility of 2,6-Difluoro-3,5-dimethoxybenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Difluoro-3,5-dimethoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document extrapolates its expected solubility profile in various organic solvents based on fundamental chemical principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into solubility prediction, experimental determination, and the key molecular features governing the dissolution of this compound. A detailed, field-proven protocol for empirical solubility determination is also presented.

Introduction: Understanding this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, characterized by a benzene ring functionalized with two fluorine atoms, two methoxy groups, and a carboxylic acid group, suggests a unique combination of polarity, hydrogen bonding capability, and aromatic character. These features are critical determinants of its solubility in different solvent systems, a crucial parameter for its application in pharmaceutical formulations, synthetic chemistry, and material science. The strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups influences the electronic properties and intermolecular interactions of the molecule, thereby impacting its solubility.

Below is a diagram illustrating the molecular structure of this compound and its key functional groups.

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid

This technical guide provides an in-depth exploration of the anticipated spectroscopic profile of 2,6-Difluoro-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related molecules. While direct experimental data for this specific compound is not widely published, this guide offers a robust, theory-grounded framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural and Chemical Landscape

This compound is a polysubstituted aromatic carboxylic acid. Its structure presents a unique combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups, which are expected to significantly influence its chemical reactivity and spectroscopic properties. The fluorine atoms at the 2 and 6 positions provide steric hindrance around the carboxylic acid group, potentially affecting its acidity and intermolecular interactions. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy and aromatic protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~6.8 | Triplet | 1H | Ar-H |

| ~3.9 | Singlet | 6H | -OCH₃ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region of the spectrum.

-

Aromatic Proton (Ar-H): The single aromatic proton at the C4 position is flanked by two methoxy groups and is meta-coupled to the two fluorine atoms. This will likely result in a triplet multiplicity due to coupling with the two equivalent fluorine atoms.

-

Methoxy Protons (-OCH₃): The two methoxy groups at the C3 and C5 positions are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a sharp singlet, integrating to six protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule, with the carbon signals split by the neighboring fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~165 | Singlet | -COOH |

| ~160 | Triplet | C-F (C2, C6) |

| ~155 | Singlet | C-OCH₃ (C3, C5) |

| ~110 | Triplet | C-H (C4) |

| ~105 | Singlet | C1 |

| ~56 | Singlet | -OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically found in the 165-185 ppm range and is not expected to show any C-F coupling.

-

Fluorine-Bearing Carbons (C2, C6): These carbons will exhibit a large one-bond C-F coupling constant, resulting in a triplet multiplicity.

-

Methoxy-Bearing Carbons (C3, C5): These carbons are equivalent and will appear as a singlet.

-

Aromatic C-H Carbon (C4): This carbon will show a smaller two-bond C-F coupling, likely appearing as a triplet.

-

C1 Carbon: The carbon atom attached to the carboxylic acid group will be a singlet.

-

Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a singlet in the upfield region.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -110 to -130 | Singlet or narrow multiplet | Ar-F |

Interpretation and Rationale:

The two fluorine atoms at the C2 and C6 positions are chemically equivalent. Their chemical shift will be in the typical range for aryl fluorides. The multiplicity will depend on the coupling to the meta proton (H4), which is expected to be small.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is a sensitive nucleus, and a good quality spectrum can be obtained with a small number of scans.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

-

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

-

C=O Stretch: A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

-

C=C Stretch: Aromatic ring stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The aryl ether C-O stretching will result in a strong band.

-

C-F Stretch: The C-F stretching vibrations will produce strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background Correction: A background spectrum should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 131 | [M - COOH - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of the compound (C₉H₈F₂O₄).

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Subsequent loss of carbon monoxide (CO) from the benzoyl cation is also a common fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Visualizations

Molecular Structure and NMR Assignments

Caption: Predicted NMR assignments for this compound.

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations are grounded in established principles of NMR, IR, and MS, and are supported by comparative data from analogous structures. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds, enabling them to anticipate and interpret experimental data with a high degree of confidence.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthesis pathways for 2,6-Difluoro-3,5-dimethoxybenzoic acid, a highly functionalized aromatic molecule with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct synthetic reports for this specific isomer, this document outlines two robust strategies: a multi-step pathway involving sequential aromatic functionalization and a more direct route via directed ortho-lithiation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated aromatic compounds are of paramount importance in modern fine chemical synthesis. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[1] These modifications are particularly valuable in the pharmaceutical sector, where they can enhance a drug candidate's efficacy, bioavailability, and resistance to metabolic degradation.[1] this compound, with its unique substitution pattern of electron-withdrawing fluorine atoms and electron-donating methoxy groups, represents a versatile scaffold for the development of novel therapeutic agents and advanced materials.

This guide explores two primary synthetic strategies to access this target molecule, providing the necessary detail for practical implementation in a laboratory setting.

Pathway I: Multi-step Synthesis via Aromatic Functionalization

This pathway is predicated on the sequential introduction and modification of functional groups on a commercially available, appropriately substituted benzene derivative. This approach offers a high degree of control over the substitution pattern and builds upon well-established, scalable reaction classes. A plausible route, inspired by the synthesis of the isomeric 3,5-dimethoxy-2,4-difluorobenzoic acid, is outlined below.[2]

Retrosynthetic Analysis and Strategy

The core of this strategy involves the strategic manipulation of directing group effects to install the desired substituents in the correct positions. A logical starting material is 1,3-difluorobenzene, which can be dinitrated, followed by nucleophilic aromatic substitution of the nitro groups with methoxide, reduction of the remaining nitro group to an amine, and finally, conversion of the amine to a carboxylic acid via a Sandmeyer-type reaction sequence.

Visualizing Pathway I

Caption: Multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

-

Rationale: The fluorine atoms are ortho, para-directing but deactivating. Nitration is expected to occur at the positions para to each fluorine and meta to the other, leading to the desired 1,5-dinitro product. The strong activating effect of the nitro group directs the second nitration.

-

Protocol:

-

Prepare a nitrating mixture by cautiously adding 2.0 equivalents of concentrated sulfuric acid to 2.0 equivalents of concentrated nitric acid, maintaining the temperature below 10 °C in an ice bath.

-

In a separate flask, cool 1.0 equivalent of 1,3-difluorobenzene in an excess of concentrated sulfuric acid to 0 °C.

-

Slowly add the nitrating mixture dropwise to the solution of 1,3-difluorobenzene, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 2,4-difluoro-1,5-dinitrobenzene.

-

-

Rationale: The nitro groups strongly activate the ring towards nucleophilic aromatic substitution. The fluorine atoms ortho and para to the nitro groups are susceptible to displacement by a nucleophile like methoxide.

-

Protocol:

-

Prepare a solution of sodium methoxide by dissolving 2.2 equivalents of sodium metal in anhydrous methanol under an inert atmosphere.

-

Add 1.0 equivalent of 2,4-difluoro-1,5-dinitrobenzene to the sodium methoxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography.

-

-

Rationale: The nitro group is selectively reduced to an amine, which is a precursor for the diazonium salt. A common method is the use of a metal in acidic medium.

-

Protocol:

-

Suspend 1.0 equivalent of the dinitro compound in ethanol.

-

Add an excess (e.g., 5 equivalents) of tin powder, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and make it strongly basic with a concentrated solution of sodium hydroxide.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-difluoro-3,5-dimethoxyaniline.

-

-

Rationale: The amino group is converted to a diazonium salt, which is a versatile intermediate. The Sandmeyer reaction with copper(I) cyanide introduces a nitrile group, which can be readily hydrolyzed to a carboxylic acid.

-

Protocol:

-

Dissolve 1.0 equivalent of 2,6-difluoro-3,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide in a solution of potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

-

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Protocol:

-

Reflux the 2,6-difluoro-3,5-dimethoxybenzonitrile with an excess of aqueous sulfuric acid or sodium hydroxide solution until the reaction is complete.

-

Cool the reaction mixture.

-

If basic hydrolysis was used, acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Pathway II: Directed Ortho-Lithiation and Carboxylation

This pathway offers a more convergent and potentially shorter route to the target molecule. It relies on the ability of the substituents on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic aryl anion that can then be trapped with an electrophile, such as carbon dioxide.

Retrosynthetic Analysis and Strategy

The key is the regioselective lithiation of a suitable precursor. A plausible starting material is 1,5-difluoro-2,4-dimethoxybenzene. The methoxy groups are powerful ortho-directing groups. The position between the two methoxy groups is sterically hindered. Lithiation is therefore anticipated to occur at one of the positions ortho to a methoxy group and also ortho to a fluorine atom.

Visualizing Pathway II

Sources

The Emerging Potential of 2,6-Difluoro-3,5-dimethoxybenzoic Acid in Medicinal Chemistry: A Technical Guide

Introduction: A Scaffold of Strategic Design

In the landscape of modern drug discovery, the rational design of small molecules with precisely tuned physicochemical and pharmacological properties is paramount. The benzoic acid scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3][4] The strategic functionalization of this core structure can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile. This technical guide delves into the potential applications of a uniquely substituted benzoic acid derivative: 2,6-Difluoro-3,5-dimethoxybenzoic acid .

This molecule is distinguished by a specific substitution pattern that combines the bioisosteric and electron-withdrawing properties of fluorine atoms with the electronic and steric influence of methoxy groups. The ortho-difluoro substitution is a known strategy to modulate the acidity of the carboxylic acid and to influence the conformation of the molecule, which can be critical for target engagement.[5] Concurrently, the meta-dimethoxy substitution pattern can enhance binding to target proteins through hydrogen bonding and hydrophobic interactions, while also affecting the molecule's solubility and metabolic fate.[6][7][8][9][10]

While this compound is not yet a widely studied compound, its structural motifs are present in various biologically active molecules. This guide will, therefore, extrapolate from the known roles of its constituent parts and related compounds to build a comprehensive overview of its potential in medicinal chemistry. We will explore its synthesis, propose potential therapeutic applications with a focus on oncology and infectious diseases, and provide detailed, actionable experimental protocols for its evaluation.

Physicochemical Properties and Structural Rationale

The unique arrangement of substituents on the benzoic acid ring of this compound imparts a distinct set of physicochemical properties that are highly relevant for its potential as a drug candidate.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₉H₈F₂O₄ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 218.15 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| pKa | ~2.5 - 3.0 | The ortho-difluoro substitution significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2), which can influence its ionization state at physiological pH and its ability to act as a hydrogen bond donor. |

| cLogP | ~1.5 - 2.0 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Crucial for interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (from the oxygens of the carboxylic acid and methoxy groups) | Provides multiple points for hydrogen bonding with protein active sites. |

The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups creates a unique electronic distribution on the aromatic ring. This can influence the molecule's reactivity and its ability to participate in various non-covalent interactions with protein targets.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 2,6-Difluoro-3,5-dimethoxyaniline .[11] The conversion of the aniline functionality to a carboxylic acid can be achieved via a Sandmeyer-type reaction, a well-established and versatile method in organic synthesis.[6][7]

Caption: Proposed synthetic pathway for this compound starting from the corresponding aniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 2,6-Difluoro-3,5-dimethoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-Difluoro-3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product, 2,6-Difluoro-3,5-dimethoxybenzonitrile, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

To the crude 2,6-Difluoro-3,5-dimethoxybenzonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto ice.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Medicinal Chemistry

The unique structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics in several key areas.

As a Precursor for Novel Quinolone-like Antibacterial Agents

The fluoroquinolone class of antibiotics, which are characterized by a fluorinated quinolone core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[12][13][14][15] The synthesis of a related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, has been reported as a key intermediate for an impurity of moxifloxacin, a fourth-generation fluoroquinolone. This suggests that this compound could serve as a valuable building block for the synthesis of novel quinolone analogues with potentially improved activity or a modified spectrum of action.

Caption: Proposed mechanism of action for quinolone-like derivatives of this compound.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

As a Scaffold for Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The 2,6-difluoro-3,5-dimethoxyphenyl moiety has been identified as a key component in the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] This suggests that this compound could serve as a starting point for the design of novel kinase inhibitors. The carboxylic acid group can be converted to a variety of amides and other functional groups to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

Caption: A general workflow for the development of kinase inhibitors from this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

-

Compound Preparation: Create a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

-

Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase of interest and incubate for a short period to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30 °C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Then, add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Outlook and Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of ortho-difluoro and meta-dimethoxy substituents on a benzoic acid core provides a unique set of physicochemical properties that can be exploited for the design of novel therapeutics. The proposed applications in the development of antibacterial agents and kinase inhibitors are based on sound scientific precedent from structurally related molecules.

The synthetic pathway outlined in this guide, starting from a commercially available precursor, offers a practical route to access this compound and its derivatives for further investigation. The provided experimental protocols for biological evaluation serve as a starting point for researchers to explore the therapeutic potential of this intriguing molecule. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the exploration of novel chemical space is essential. This compound stands as a prime candidate for such exploration, offering a wealth of opportunities for the development of the next generation of medicines.

References

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.

-

The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.[8]

- Directed Ortho Metal

- The Role of Fluorinated Benzoic Acids in Drug Discovery. BenchChem.

- Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Chapter 7 Nucleophilic arom

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

- Application Notes and Protocols for Using 5-Fluoroisoquinoline in Antibacterial Assays. BenchChem.

- Directed ortho Metal

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- The role of the methoxy group in approved drugs. PubMed.

- 2,6-Difluoro-3,5-dimethoxyaniline CAS 651734-54-2. BenchChem.

- GPCR Signaling Assays.

- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.

- In vitro kinase assay. Protocols.io.

- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

- (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

- 2,6-Difluoro-benzoic acid. PubMed.

- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Deriv

- Technical Support Center: Reactions of 3,6-Dichloro-2,4-difluoroaniline. BenchChem.

- Application and Pharmacology of Benzoic acid. ChemicalBook.

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. MDPI.

- benchmarking the synthesis of 3,5-Difluorotoluene against industrial standards. BenchChem.

- Synthetic Pathways to 3,5-Difluorotoluene from 1-bromo-3,5-difluorobenzene: Applic

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PMC.

- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

Sources

- 1. datapdf.com [datapdf.com]

- 2. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 3. EP0360095B1 - Process for the preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 4. 2,6-Difluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Difluoro-3,5-dimethoxyaniline CAS 651734-54-2 [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]

- 14. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 15. uwindsor.ca [uwindsor.ca]

A Prospective Analysis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid Derivatives as Biologically Active Agents: A Technical Guide

Abstract

The strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide delves into the untapped potential of 2,6-difluoro-3,5-dimethoxybenzoic acid and its derivatives as a scaffold for novel drug discovery. While direct biological data for this specific substitution pattern is nascent in publicly available literature, this document serves as a comprehensive roadmap for researchers and drug development professionals. We will explore rational synthetic strategies, propose a robust biological evaluation cascade, and discuss potential mechanisms of action by drawing parallels from structurally related compounds. This prospective analysis is designed to empower researchers to unlock the therapeutic promise of this unique chemical space.

Introduction: The Rationale for Fluorination and Methoxylation in Drug Design

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its synthetic tractability and ability to engage in crucial interactions with biological targets make it an ideal starting point for drug design. The deliberate introduction of fluorine and methoxy substituents can dramatically enhance the therapeutic potential of the parent molecule.

-

Fluorine Substitution: The incorporation of fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties.[2] Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[2] Difluorination, in particular, can have a pronounced effect on the molecule's conformation and electronic distribution.

-

Methoxy Substitution: Methoxy groups are hydrogen bond acceptors and can significantly impact a compound's solubility and lipophilicity. They can also play a direct role in target engagement, fitting into specific hydrophobic pockets within an active site. The dimethoxy substitution pattern, as proposed here, offers a distinct electronic and steric profile that warrants investigation.

The combination of these functional groups on a benzoic acid core presents a compelling opportunity for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. While a definitive synthesis for this specific isomer is not widely reported, plausible routes can be extrapolated from the synthesis of related compounds.

Synthesis of this compound

A potential synthetic route could commence from a readily available tetra-substituted benzene derivative, followed by functional group interconversions. For instance, a plausible, albeit challenging, route could be adapted from the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, which starts from 2,3,4,5-tetrafluorobenzoic acid.[3] A hypothetical route for the target compound is outlined below.

Sources

review of 2,6-Difluoro-3,5-dimethoxybenzoic acid and its analogs

An In-Depth Technical Guide to 2,6-Difluoro-3,5-dimethoxybenzoic Acid and its Analogs in Drug Discovery

Abstract

Fluorinated benzoic acids represent a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that enhance drug efficacy and metabolic stability. Within this class, the this compound scaffold and its close analogs have emerged as privileged structures for developing targeted therapeutics. The strategic placement of two ortho-fluorine atoms provides conformational control and influences electronic properties, while the meta-dimethoxy groups offer points for hydrogen bonding and further functionalization. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this scaffold. We delve into the strategic advantages these molecules offer, with a particular focus on their successful application in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, showcasing the scaffold's potential in oncology and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.

The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties. The fluorine atoms on the 2,6-difluorobenzoic acid core are not merely passive substituents; they exert profound effects on the molecule's reactivity and biological interactions.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.

-

Lipophilicity and Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

The 2,6-difluoro substitution pattern, in particular, locks the conformation of the benzoic acid, which can reduce the entropic penalty upon binding to a target. This pre-organization makes the scaffold an excellent starting point for fragment-based drug design and lead optimization. These compounds serve as indispensable organic synthesis building blocks in both academic and industrial research laboratories.[2][3]

Physicochemical Properties of Key Analogs

The properties of benzoic acid derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. Below is a comparison of the parent compound with several methoxy-substituted analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 157-160 | 385-00-2 |

| 2,6-Difluoro-3-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 136-138 | 886498-30-2[4] |

| 2,6-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | N/A | 123843-65-2[5] |

| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 185-188 | 1466-76-8 |

Synthetic Strategies for Substituted Difluorobenzoic Acids

The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned synthetic route. While a direct synthesis for this specific molecule is not widely published, general methodologies for related structures provide a clear blueprint. The key is the sequential introduction of functional groups onto a commercially available precursor.

A common approach involves starting with a readily available fluorinated aromatic precursor and introducing other substituents through reactions like nitration, reduction, and diazotization.[6] For instance, the synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid proceeds from 4-chloro-3,5-difluorobenzonitrile through a sequence of nitration, reduction, diazotization, and chlorination.[6]

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a polysubstituted difluorobenzoic acid, highlighting the key transformations involved.

Caption: A conceptual workflow for synthesizing substituted difluorobenzoic acids.

Case Study: The 2,6-Dichloro-3,5-dimethoxyphenyl Moiety in Potent FGFR Inhibitors

The true potential of this scaffold is exemplified by its use in developing inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers, making it a prime therapeutic target.[7]

A series of compounds based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core have been identified as highly potent FGFR inhibitors.[7] The 2,6-dichloro-3,5-dimethoxyphenyl group, a close analog of our topic of interest, is crucial for this activity. This moiety anchors the inhibitor deep within the ATP-binding pocket of the FGFR kinase domain. The ortho-chloro groups (analogous to fluoro groups) likely provide conformational restriction and favorable interactions, while the meta-dimethoxy groups engage in key hydrogen bonds.

FGFR Signaling and Inhibition

The diagram below illustrates a simplified FGFR signaling pathway and highlights the point of inhibition by small molecule kinase inhibitors.

Caption: Simplified FGFR signaling pathway and mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Data

Structure-based optimization of the indazole series led to the identification of highly potent compounds. The data below, adapted from published research, demonstrates the impact of substitutions on inhibitory activity.[7]

| Compound | R-Group on Indazole-4-carboxamide | FGFR1 IC₅₀ (nM) |

| 10a | Phenyl | Potent |

| 13a | 3-(4-methylpiperazin-1-yl)phenyl | 30.2 |

The addition of the methylpiperazinylphenyl group in compound 13a significantly enhanced potency, demonstrating that the core scaffold provides a solid foundation for building high-affinity ligands by exploring solvent-exposed regions.[7]

Detailed Experimental Protocol: Synthesis of a Key Indazole Intermediate

To provide a practical and trustworthy methodology, the following protocol is adapted from the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid, a key intermediate in the development of FGFR inhibitors.[7]

Protocol: Hydrolysis of an Indazole Ester to Carboxylic Acid

Objective: To synthesize the core carboxylic acid intermediate required for subsequent amide coupling reactions.

Materials:

-

6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide starting material (e.g., compound 7 in the reference)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Deionized water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the starting carboxamide (1.0 eq) in THF (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: In a separate beaker, dissolve lithium hydroxide (4.0 eq) in deionized water (approx. 1.3 mL per mmol of substrate). Add this aqueous solution to the THF solution.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality Note: The use of LiOH in a mixed THF/water solvent system provides a strong nucleophile (hydroxide) that is soluble enough to attack the amide carbonyl, leading to hydrolysis. Heating accelerates this typically slow process.

-

-

Workup: Cool the reaction mixture to room temperature (25 °C).

-

Acidification: Slowly acidify the mixture by adding 1N HCl dropwise while stirring. Continue adding acid until the pH is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate out of the solution.

-

Causality Note: The carboxylate salt formed under basic conditions is soluble. Acidification protonates it, yielding the neutral carboxylic acid, which is much less soluble in the aqueous/THF mixture and precipitates.

-

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid.

Broader Applications and Future Directions

While the application in FGFR inhibition is a prominent example, the unique electronic and structural features of the this compound scaffold suggest its utility in a broader range of therapeutic areas. Derivatives of related fluorinated and methoxylated benzoic acids have shown diverse biological activities, including:

-

Anti-cancer Properties: Hydrazone derivatives of 2,6-difluorobenzoic acid have been investigated for their anti-cancer properties.[8]

-

Enzyme Inhibition: The ability of this scaffold to fit into well-defined enzymatic pockets suggests potential for developing inhibitors for other kinases, proteases, or metabolic enzymes.[8]

-

Agrochemicals: 2,6-Difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron and serves as an intermediate in the synthesis of other agrochemicals.[2]

Future research should focus on exploring the structure-activity relationships of this specific scaffold against a wider array of biological targets. The combination of conformational rigidity from the 2,6-difluoro pattern and the hydrogen-bonding capabilities of the 3,5-dimethoxy groups provides a compelling platform for the design of novel, selective, and potent bioactive molecules.

Conclusion

This compound and its analogs are more than simple chemical building blocks; they are strategically designed scaffolds with significant potential in drug discovery and development. The inherent properties conferred by the specific arrangement of fluoro and methoxy substituents provide medicinal chemists with a powerful tool to enhance metabolic stability, binding affinity, and overall drug-like properties. The successful development of potent FGFR inhibitors based on a closely related core validates this approach and illuminates a path forward for leveraging this scaffold against other high-value therapeutic targets. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, this versatile chemical core is poised to play an increasingly important role in the creation of next-generation therapeutics.

References

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2,6-Difluorobenzoic Acid. pharmachemintermediate.com. [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Versatility of 2,6-Difluorobenzoic Acid in Specialty Chemical Applications. pharmachemintermediate.com. [Link]

-

Raczuk, E. et al. (n.d.). Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. ResearchGate. [Link]

-

(2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

T. M., Mohammad, et al. (2010). 2,6-Difluorobenzoic acid. ResearchGate. [Link]

-

Bolla, G. et al. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

-

Wang, Y. et al. (2018). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 23(10), 2445. [Link]

-

Fun, H. K. et al. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. pharmachemintermediate.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 2,6-Difluoro-3,5-dimethoxybenzoic acid

Application Note & Detailed Protocol

Topic: High-Yield Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid via Directed ortho-Metalation

Abstract

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthesis, however, requires a regioselective method to introduce the carboxylic acid moiety onto the electron-rich, sterically hindered aromatic core. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The strategy hinges on a directed ortho-metalation (DoM) of the readily accessible 1,5-difluoro-2,4-dimethoxybenzene precursor. This is followed by carboxylation via quenching of the generated aryllithium intermediate with carbon dioxide. This protocol details the reaction mechanism, step-by-step experimental procedures, purification, and characterization, offering researchers a reliable and scalable method to access this valuable compound.

Scientific Principle & Rationale

The synthetic challenge lies in the selective C-H functionalization of the poly-substituted benzene ring. Direct electrophilic aromatic substitution would likely yield a mixture of products due to competing directing effects of the fluorine and methoxy substituents. The chosen strategy, Directed ortho-Metalation (DoM), circumvents this issue by employing a powerful lithiation reaction that is guided by the existing functional groups.

Causality of Experimental Design:

-

Choice of Precursor: The synthesis commences with 1,5-difluoro-2,4-dimethoxybenzene. This precursor is strategically chosen because the C-H bond at the C6 position is the most kinetically acidic proton. Its acidity is enhanced by the cumulative inductive (-I) and weak directing effects of the adjacent fluorine atom at C1 and, more significantly, the powerful ortho-directing methoxy group at C2.

-

Directed ortho-Metalation (DoM): The methoxy groups are potent Directed Metalation Groups (DMGs). They can coordinate to the lithium atom of n-butyllithium (n-BuLi), delivering the base to the adjacent ortho position for deprotonation.[1] This results in the formation of a thermodynamically stable aryllithium intermediate with high regioselectivity.

-

Reaction Conditions: The reaction is conducted at -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF). The cryogenic temperature is critical to prevent side reactions, such as the degradation of the organolithium intermediate or unwanted nucleophilic attack on the solvent. An inert atmosphere (argon or nitrogen) is mandatory to prevent the highly reactive n-BuLi and the aryllithium intermediate from reacting with atmospheric oxygen and moisture.

-

Carboxylation: The aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon atom of carbon dioxide (CO₂), which is introduced as a gas or solid (dry ice). This step forms a lithium carboxylate salt.[2][3] This method is a highly efficient and atom-economical way to forge a C-C bond and install the carboxylic acid functionality.[4]

-

Aqueous Workup: The reaction is quenched with water and subsequently acidified (e.g., with HCl). This protonates the lithium carboxylate salt to yield the final desired product, this compound, which typically precipitates from the aqueous solution.

Overall Reaction Scheme:

A visual representation of the chemical transformation.

Detailed Synthesis Protocol

Materials & Equipment

| Reagents & Materials | Grade/Purity | Supplier | Notes |

| 1,5-Difluoro-2,4-dimethoxybenzene | >98% | Sigma-Aldrich, etc. | Starting Material |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros, Sigma-Aldrich | Pyrophoric; handle with care |